1-propyl-1H-imidazole-5-carbaldehyde
Description
Significance of Imidazole (B134444) Scaffolds in Organic Synthesis and Chemical Research
The imidazole nucleus is a ubiquitous and vital scaffold in chemistry and biology. researchgate.net It is a five-membered aromatic heterocycle that is both electron-rich and can act as an acid or a base. nih.gov This amphoteric nature, combined with its polarity, allows it to interact with a wide array of biological receptors and enzymes, making it a "privileged scaffold" in medicinal chemistry. nih.gov
The significance of the imidazole ring is underscored by its presence in numerous naturally occurring and synthetic molecules of profound biological importance. Key examples include the essential amino acid histidine, the neurotransmitter histamine, and components of nucleic acids. nih.gov This natural prevalence has inspired chemists to incorporate the imidazole motif into a multitude of pharmaceutical agents. Marketed drugs containing the imidazole ring treat a wide range of conditions, including fungal infections, cancer, and hypertension. nih.gov
In organic synthesis, the imidazole ring serves as a versatile building block. Its derivatives are used as organocatalysts, precursors to N-heterocyclic carbenes (NHCs) which are important ligands in organometallic chemistry, and as reactive intermediates for constructing more complex molecular architectures. nih.gov The ability to readily functionalize the imidazole ring at its various carbon and nitrogen positions allows for the generation of vast libraries of compounds for chemical and biological screening.
Positioning of 1-Propyl-1H-imidazole-5-carbaldehyde as a Versatile Synthon
A synthon is a conceptual or actual chemical species that serves as a building block in a synthetic chemical transformation. This compound is aptly described as a versatile synthon due to the inherent reactivity of its constituent parts.
The aldehyde group is a particularly reactive functional group, capable of undergoing a wide variety of chemical reactions. These include:
Condensation reactions: It can react with amines, hydrazines, and other nucleophiles to form imines, hydrazones, and other C=N double-bonded systems.
Oxidation: The aldehyde can be easily oxidized to the corresponding carboxylic acid, yielding 1-propyl-1H-imidazole-5-carboxylic acid. uni.lu
Reduction: It can be reduced to a primary alcohol (1-propyl-1H-imidazol-5-yl)methanol.
Nucleophilic addition: It is susceptible to attack by organometallic reagents (like Grignard reagents) and cyanide, leading to the formation of secondary alcohols and cyanohydrins, respectively.
The N-propyl group, while less reactive, influences the compound's physical properties, such as its solubility in organic solvents and its lipophilicity, which can be crucial for its application in different reaction media or biological systems. cymitquimica.com The imidazole ring itself provides a stable core that can be further modified if required. Therefore, this compound serves as a valuable intermediate, providing a gateway to a diverse range of more complex substituted imidazoles.
Historical Context of Imidazole Carbaldehyde Synthesis and Reactivity Studies
The history of imidazole chemistry dates back to 1858, when Heinrich Debus first synthesized the parent imidazole ring from glyoxal (B1671930) and formaldehyde (B43269) in ammonia (B1221849). This method, though low-yielding, is still relevant for creating C-substituted imidazoles. nih.gov Over the decades, numerous other methods for synthesizing the imidazole core have been developed, offering better yields and greater substituent diversity.
Key Historical Synthesis Methods for the Imidazole Ring:
| Synthesis Method | Description |
| Debus Synthesis | Condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia. |
| Radziszewski Synthesis | A variation of the Debus method, reacting a 1,2-dicarbonyl with an aldehyde and ammonia or a primary amine. |
| Van Leusen Imidazole Synthesis | A reaction between an aldimine and tosylmethyl isocyanide (TosMIC) to form the imidazole ring. This can also be a three-component reaction. nih.gov |
| Marckwald Synthesis | Cyclization of an α-aminoketone with a cyanate (B1221674) or related reagent. |
The introduction of a carbaldehyde group onto the imidazole ring is a key functionalization step. For N-substituted imidazoles, formylation can often be achieved using reagents like phosphorus oxychloride and dimethylformamide (the Vilsmeier-Haack reaction), though the position of substitution (C2, C4, or C5) depends on the existing substituents and reaction conditions. The synthesis of specific isomers like 1-substituted-1H-imidazole-5-carbaldehydes often requires multi-step sequences, potentially starting from pre-functionalized precursors or employing regioselective lithiation followed by quenching with a formylating agent. Studies on related 1,5-disubstituted imidazole-4-carboxylates, which can be derived from aldehydes, show that cycloaddition reactions are a key strategy for building the substituted ring system. nih.gov
Reactivity studies have shown that N-acyl imidazoles are highly reactive towards nucleophiles, acting as efficient acyl transfer agents. nih.gov While this compound is not an N-acyl imidazole, the reactivity of the aldehyde group combined with the electronic nature of the N-alkylated imidazole ring makes it a subject of interest for creating novel chemical structures.
Chemical Compound Information
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propylimidazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c1-2-3-9-6-8-4-7(9)5-10/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNHVLOXIAQFJC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC=C1C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199192-25-1 | |
| Record name | 1-propyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis Methodologies for 1 Propyl 1h Imidazole 5 Carbaldehyde and Substituted Imidazole Carbaldehyde Analogues
Conventional and Established Synthetic Routes to Imidazole (B134444) Carbaldehydes
Established methods for the synthesis of imidazole carbaldehydes often rely on the direct formylation of the imidazole ring or the chemical modification of pre-existing imidazole precursors.
Formylation Reactions on Imidazole Rings
Formylation reactions introduce a formyl group (-CHO) onto a molecule. wikipedia.org The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich heterocyclic compounds like imidazoles. researchgate.net This reaction typically employs a Vilsmeier reagent, generated from a substituted amide (such as N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃), to introduce the formyl group onto the imidazole nucleus. researchgate.net The position of formylation on the imidazole ring is influenced by the substituents already present on the ring and the reaction conditions. For instance, while electrophilic substitution on the imidazole ring generally occurs at the C4 or C5 positions due to higher electron density, the presence of protecting groups or specific directing groups can influence the regioselectivity of the formylation. nih.gov
Another approach to formylation involves the Rieche formylation, which utilizes dichloromethyl methyl ether in the presence of a Lewis acid. However, the Vilsmeier-Haack reaction remains a more common and versatile method for many heterocyclic systems.
Functionalization of Precursor Imidazoles
An alternative to direct formylation is the functionalization of an already substituted imidazole. This can be achieved through several pathways:
Oxidation of Hydroxymethylimidazoles: A common and effective method involves the oxidation of a corresponding hydroxymethylimidazole. For example, 5-propyl-1H-imidazole-4-carboxaldehyde has been synthesized by the oxidation of 5-propyl-1H-imidazole-4-methanol using manganese (IV) oxide in 1,4-dioxan. prepchem.com Similarly, 2-formyl imidazole can be obtained by the oxidation of 2-hydroxymethyl imidazole. google.com
Reduction of Imidazole Carboxylic Acids or their Derivatives: Imidazole-5-carboxylic acids or their corresponding esters can be reduced to the aldehyde. This transformation often requires careful selection of reducing agents to avoid over-reduction to the alcohol.
Halogen-Metal Exchange: Polyfunctionalized imidazoles can be synthesized through halogen-metal exchange reactions on bromo- or iodo-imidazoles. psu.edu This approach allows for the sequential introduction of different functional groups. For instance, treating a 1-protected 4-bromoimidazole with an organolithium reagent followed by quenching with a formylating agent like DMF can yield an imidazole-5-carbaldehyde. psu.edu However, transmetallation reactions can sometimes lead to the formation of other isomers, such as the imidazole-2-carbaldehyde. psu.edu
Advanced and Regioselective Synthesis Strategies for 1-Propyl-1H-imidazole-5-carbaldehyde
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. For the synthesis of specifically substituted imidazoles like this compound, advanced strategies such as multicomponent reactions and metal-catalyzed protocols are of great interest.
Multicomponent Reaction Approaches
Multicomponent reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that contains substantial portions of all the starting materials. acs.orgiau.ir Several MCRs are known for the synthesis of the imidazole core.
The Debus-Radziszewski imidazole synthesis is a classic MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to form an imidazole. wikipedia.org A modification of this method, using a primary amine like propylamine, can lead to the formation of N-substituted imidazoles. wikipedia.org
More contemporary MCRs often utilize catalysts to improve efficiency and selectivity. For instance, various catalysts, including erbium triflate and benzoic acid, have been employed to synthesize highly substituted imidazoles from components like α-azido chalcones, aryl aldehydes, and anilines. organic-chemistry.org While these examples don't directly yield this compound, the principles can be adapted. A potential MCR strategy for the target molecule could involve the reaction of a propyl-amidine with a suitable three-carbon building block that already contains or can be easily converted to a carbaldehyde group.
A reported method for the preparation of 1,2-disubstituted-1H-imidazole-5-carboxaldehydes involves the highly regioselective reaction of N-monosubstituted amidines with 2-halo-3-alkoxy-2-propenals. nih.gov This methodology has shown high regioselectivity, with ratios of the desired 1,2,5-isomer to the 1,2,4-isomer ranging from 85:15 to 100:0. nih.gov
Table 1: Examples of Multicomponent Reactions for Imidazole Synthesis
| Reactants | Catalyst/Conditions | Product Type | Reference |
| 1,2-dicarbonyl, aldehyde, ammonia/primary amine | Heat | Substituted imidazoles | wikipedia.org |
| α-azido chalcones, aryl aldehydes, anilines | Erbium triflate | Highly substituted imidazoles | organic-chemistry.org |
| Vinyl azides, aromatic aldehydes, aromatic amines | Benzoic acid | 1,2,5-trisubstituted imidazoles | organic-chemistry.org |
| Ninhydrin, primary alkylamines, arylisothiocyanates, acetylenic esters | N-formylmorpholine (solvent) | Functionalized imidazoles | iau.ir |
| Aldehyde, benzoin (B196080)/benzil (B1666583), ammonium (B1175870) acetate | CuI | 2,4,5-trisubstituted-imidazoles | nih.gov |
Metal-Catalyzed Synthetic Protocols
Transition metal catalysis offers powerful and selective methods for the formation of C-C and C-N bonds, which are crucial for constructing the imidazole ring and introducing substituents. nih.govbeilstein-journals.org
Copper-Catalyzed Oxidative Coupling
Copper catalysis has emerged as a cost-effective and environmentally benign approach for synthesizing a variety of heterocyclic compounds, including imidazoles. nih.gov A notable development is the copper-catalyzed oxidative coupling of amidines and α,β-unsaturated aldehydes, which provides a practical route to 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes. rsc.org This reaction is valued for its preservation of the aldehyde functionality, use of an inexpensive catalyst, high atom economy, and mild reaction conditions. rsc.org
In a related context, copper(I) iodide (CuI) has been used to catalyze the synthesis of 2,4,5-trisubstituted imidazoles from an aldehyde, benzoin or benzil, and ammonium acetate. rsc.orgnih.gov While this specific protocol leads to trisubstituted imidazoles, the underlying principles of copper-catalyzed condensation and oxidation are relevant.
Palladium-catalyzed reactions have also been employed for the regioselective synthesis of 1,5-diaryl-1H-imidazoles through the direct arylation of 1-aryl-1H-imidazoles. nih.gov
Table 2: Research Findings on Metal-Catalyzed Imidazole Synthesis
| Catalyst System | Reactants | Product Type | Key Features | Reference |
| Cu(I) | Amidines, α,β-unsaturated aldehydes | 1,2,4-trisubstituted-1H-imidazole-5-carbaldehydes | Preserves aldehyde, cheap catalyst, mild conditions, high atom economy | rsc.org |
| Cu(OAc)₂·H₂O / TBHP / I₂ | β-enamino esters, benzylamine (B48309) derivatives | Highly substituted imidazoles | Mild reaction conditions, readily available starting materials | nih.gov |
| CuI | Aldehyde, benzoin/benzil, ammonium acetate | 2,4,5-trisubstituted-imidazoles | Good yields, short reaction times, simple conditions | nih.gov |
| Pd(OAc)₂ / AsPh₃ | 1-aryl-1H-imidazoles, aryl iodides/bromides | 1,5-diaryl-1H-imidazoles | Regioselective C5-arylation | nih.gov |
Ruthenium-Catalyzed Borrowing Hydrogen Processes
The "borrowing hydrogen" methodology has emerged as a powerful and atom-economical strategy for C-C bond formation. rsc.orgorganic-chemistry.org This process involves the temporary oxidation of an alcohol to an aldehyde by a ruthenium catalyst, which then reacts with a suitable nucleophile. The catalyst, having "borrowed" hydrogen, subsequently reduces the resulting intermediate to afford the final alkylated product, with water being the only byproduct. organic-chemistry.orgnih.gov
Ruthenium complexes, such as [Ru(p-cymene)Cl₂]₂ combined with bidentate phosphine (B1218219) ligands like dppf or DPEphos, have been effectively used in the N-alkylation of amines and sulfonamides with alcohols. organic-chemistry.orgnih.gov This approach allows for the conversion of primary amines to secondary amines and secondary amines to tertiary amines. nih.gov While direct C-alkylation of the imidazole ring at the C5 position to install a carbaldehyde group via a borrowing hydrogen process is not explicitly detailed in the provided results, the principle of generating an aldehyde intermediate from an alcohol is a key aspect of this methodology. rsc.org
A visible-light-driven, continuous-flow decarboxylative annulation using an immobilized ruthenium catalyst has been developed to construct fused imidazole derivatives. rsc.org This method involves the reaction of L-proline and α-azidochalcone, proceeding through an α-amino radical and 2H-azirine intermediates to form two new C-N bonds. rsc.org This highlights the versatility of ruthenium catalysis in imidazole synthesis, achieving high yields in significantly reduced reaction times compared to batch protocols. rsc.org
Table 1: Ruthenium-Catalyzed Reactions for Imidazole Synthesis
| Catalyst/Method | Reactants | Product Type | Key Features | Reference |
| [Ru(p-cymene)Cl₂]₂ with dppf or DPEphos | Primary/Secondary Amines, Alcohols | N-alkylated amines | Atom-economical, water as byproduct | organic-chemistry.orgnih.gov |
| Immobilized Ru³⁺ in continuous-flow microreactor | L-proline, α-azidochalcone | Fused imidazole derivatives | Visible-light-driven, high yields, short reaction time | rsc.org |
Other Transition Metal Catalysis (e.g., Nickel, Rhodium, Silver)
Besides ruthenium, other transition metals like nickel, rhodium, and silver play a crucial role in the synthesis of substituted imidazoles.
Nickel: Nickel catalysts, particularly Schiff's base complex nickel catalysts (Ni-C), have been employed for the one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium acetate. organic-chemistry.org This method offers excellent yields and the catalyst can be easily recovered and reused. organic-chemistry.org Heterogeneous bifunctional nickel single-atom catalysts on carbon nitride (Ni1/CN) have also shown versatility in constructing pharmaceutically relevant molecules, with the ability to direct specific reactivity through ligand attachment. acs.org
Rhodium: While specific examples of rhodium-catalyzed synthesis of imidazole carbaldehydes are not detailed in the provided search results, bimetallic Cu(I)/Rh(II) relay catalysis has been established for the multicomponent polymerization of imidazole-based cross-conjugated polymers. bohrium.com
Silver: Silver catalysis has not been explicitly identified for the direct synthesis of imidazole carbaldehydes in the provided results.
Copper: Copper catalysis is frequently used in multicomponent reactions to produce substituted imidazoles. For instance, a rapid and practical synthesis of 2,4,5-trisubstituted-imidazoles has been developed using CuI as a catalyst, reacting benzoin or benzil with various aldehydes and ammonium acetate. rsc.org
One-Pot Synthetic Methodologies
One-pot syntheses are highly efficient as they allow for the formation of complex molecules from simple precursors in a single reaction vessel, avoiding the isolation of intermediates. bohrium.com Several one-pot methods have been developed for the synthesis of substituted imidazoles.
The Debus-Radziszewski imidazole synthesis is a classic multi-component reaction that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia or a primary amine to form an imidazole. wikipedia.org This method is used commercially for the production of several imidazoles. wikipedia.org
Modern variations of this approach often utilize different catalysts and reaction conditions to improve yields and expand the substrate scope. For example, p-toluenesulfonic acid (PTSA) has been used as a mild and inexpensive catalyst for the one-pot condensation of benzil, a substituted benzaldehyde, ammonium acetate, and aniline (B41778) to produce highly substituted imidazoles. isca.me Similarly, a four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles has been achieved through the one-step condensation of an aldehyde, benzil, ammonium acetate, and a primary aromatic amine using nanostructure Fe-Cu/ZSM-5 bimetallic oxides in water under ultrasonic irradiation. bohrium.com
A one-pot, modular approach for synthesizing 2,4(5)-disubstituted imidazoles involves the oxidation of a ketone with catalytic HBr and DMSO, followed by condensation with an aldehyde. acs.orgnih.gov This method is scalable and starts from readily available materials. nih.gov
Table 2: Selected One-Pot Syntheses of Substituted Imidazoles
| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Reference |
| Debus-Radziszewski | 1,2-Dicarbonyl, Aldehyde, Ammonia/Amine | - | Substituted Imidazoles | wikipedia.org |
| Multicomponent Condensation | Benzil, Aldehyde, Ammonium Acetate, Aniline | p-Toluenesulfonic acid | Tetra-substituted Imidazoles | isca.me |
| Ketone Oxidation/Condensation | Ketone, Aldehyde | HBr, DMSO | 2,4(5)-Disubstituted Imidazoles | acs.orgnih.gov |
| Four-component Condensation | Aldehyde, Benzil, Ammonium Acetate, Amine | Fe-Cu/ZSM-5, Ultrasonic Irradiation | 1,2,4,5-Tetrasubstituted Imidazoles | bohrium.com |
Nitro Reductive Cyclization Routes
Nitro-reductive cyclization is a powerful strategy for the synthesis of heterocyclic compounds, including imidazoles. This method typically involves the reduction of a nitro group to an amine, which then undergoes an intramolecular cyclization.
For instance, a one-pot synthesis of 2-aryl-ethyl-1H-benzo[d]imidazole-5-carboxylate has been achieved through a nitro reductive cyclization reaction using sodium dithionite (B78146) as the reagent. researchgate.net While this example leads to a benzimidazole (B57391) derivative, the principle can be applied to the synthesis of other imidazole-containing structures. The synthesis of benznidazole, a nitroimidazole drug, has been accomplished through various routes, some of which involve the N-alkylation of 2-nitroimidazole (B3424786) followed by further transformations. nih.gov The synthesis of 2-nitroimidazole itself can be achieved from 2-aminoimidazole via diazotization followed by nitration. nih.gov
The synthesis of new compounds with a nitroimidazole moiety often involves designing and synthesizing a series of derivatives, such as thiosemicarbazide (B42300) and hydrazone derivatives, to explore their biological potential. nih.govmdpi.com
Base-Catalyzed and Organocatalytic Methods
Base-catalyzed and organocatalytic methods offer metal-free alternatives for the synthesis of imidazoles, often under milder reaction conditions.
Base-Catalyzed Methods: The alkylation of the N-1 atom of the imidazole ring in 4-methyl-1H-imidazole-5-carbaldehyde can be achieved using a strong base like sodium hydride (NaH) to deprotonate the acidic N-H, followed by reaction with an alkyl halide. dergipark.org.tr
Organocatalytic Methods: Imidazole itself can act as an organocatalyst in multicomponent reactions. rsc.orgias.ac.in It has been used to catalyze the synthesis of highly functionalized molecules by promoting the in situ generation of reactive intermediates. rsc.org For example, imidazole has been employed in the synthesis of 1H-pyrazolo[1,2-b]phthalazine-5,10-diones from aromatic aldehydes, malononitrile, and phthalhydrazide (B32825) in a water-ethanol mixture. ias.ac.in
N-heterocyclic carbenes (NHCs) are another important class of organocatalysts. A bulky NHC has been used for the esterification of α,β-unsaturated aldehydes with alcohols. nih.gov
Considerations for Large-Scale Synthesis and Analog Preparation
Scaling up the synthesis of this compound and its analogs for industrial production presents several challenges. While many laboratory-scale syntheses are effective, they may not be economically viable or practical on a larger scale. researchgate.net
One-pot reactions are generally preferred for large-scale synthesis as they reduce the number of unit operations and minimize waste. nih.gov However, the Radziszewski reaction, a common method for imidazole synthesis, is known for poor yields and side reactions, which can limit its industrial utility. researchgate.net
The use of hazardous reagents like sodium hydride and anhydrous solvents in traditional N-functionalization of imidazoles is a significant concern for large-scale production. researchgate.net Developing methods that utilize more benign reagents and conditions is crucial. The direct production of sodium imidazolate from molten imidazole and sodium hydroxide (B78521), followed by dehydration, offers a safer and more scalable route to N-functionalized imidazoles. researchgate.net
Continuous flow chemistry is emerging as a key technology for process intensification and large-scale synthesis. acs.orgresearchgate.netnih.gov It offers better control over reaction parameters, enhanced safety, and the potential for automation. researchgate.net
Emerging Synthetic Techniques (e.g., Flow Chemistry, Photoredox Catalysis in Imidazole Synthesis)
Flow Chemistry: Continuous-flow synthesis has been successfully applied to the production of imidazole derivatives. acs.orgresearchgate.netnih.govnih.gov High-temperature and high-pressure conditions in a continuous flow reactor can significantly accelerate reaction rates and improve yields for the synthesis of 1H-4-substituted imidazoles. acs.org This technique allows for rapid heating and precise temperature control, which is often crucial for achieving high purity. acs.org Multistep continuous-flow systems have been developed for the synthesis of highly functionalized imidazoles without the need for isolating intermediates. nih.govnih.gov
Photoredox Catalysis: Visible-light photoredox catalysis has become a powerful tool in organic synthesis, offering a green and sustainable alternative to traditional methods. researchgate.netarkat-usa.orgmdpi.com This approach utilizes light to initiate chemical transformations, often under mild conditions. arkat-usa.org
Photoredox catalysis has been used for the α-functionalization of imines, which are structurally related to the aldehyde group in the target compound. mdpi.com Push-pull imidazole derivatives have been synthesized and evaluated as photoredox catalysts themselves, demonstrating their potential in promoting reactions like cross-dehydrogenative coupling. arkat-usa.orgresearchgate.net The development of organophotocatalysts provides a metal-free option for these transformations. researchgate.net
Chemical Reactivity and Mechanistic Pathways of 1 Propyl 1h Imidazole 5 Carbaldehyde
Reactivity Profile of the Imidazole (B134444) Ring System
The imidazole ring is an aromatic heterocycle that possesses a unique reactivity profile. It contains two nitrogen atoms: a pyrrole-type nitrogen (N-1) and a pyridine-type nitrogen (N-3). In 1-propyl-1H-imidazole-5-carbaldehyde, the N-1 position is substituted with a propyl group, which influences the ring's electronic properties primarily through an inductive effect.
Electrophilic Aromatic Substitution on the Imidazole Core (C2, C4)
The imidazole ring is generally considered an electron-rich aromatic system, making it more reactive towards electrophilic attack than benzene. globalresearchonline.net Electrophilic substitution is favored at the C4 and C5 positions due to the formation of more stable intermediates. globalresearchonline.netuobabylon.edu.iq However, the presence of the C5-carbaldehyde group, a strong electron-withdrawing group, deactivates the ring towards electrophilic aromatic substitution (EAS). latech.edu This deactivation makes reactions like nitration, halogenation, and sulfonation more difficult compared to unsubstituted or alkyl-substituted imidazoles.
The directing effects on the ring are as follows:
C5-carbaldehyde: As a deactivating group, it directs incoming electrophiles to the meta position, which in this case is the C2 position.
N1-propyl group: This alkyl group is a weak activator.
N3-nitrogen: This atom strongly directs electrophiles to the adjacent C2 and C4 positions.
Table 1: Influence of Substituents on Electrophilic Aromatic Substitution Reactivity
| Substituent/Position | Effect on Ring | Directing Influence |
|---|---|---|
| N1-Propyl Group | Weakly Activating | Ortho, Para (C2, C5) |
| C5-Carbaldehyde Group | Strongly Deactivating | Meta (C2) |
Nucleophilic Attack on the Imidazole Ring (C2)
Direct nucleophilic aromatic substitution on an unactivated imidazole ring is generally unfavorable. globalresearchonline.net The ring is electron-rich, and hydride is a poor leaving group. However, nucleophilic attack can be facilitated under specific conditions. The most significant reaction pathway involving nucleophilic attack is the deprotonation of the C2 position.
The C2-hydrogen of N-substituted imidazoles is the most acidic proton on the ring due to the inductive electron-withdrawing effect of the two adjacent nitrogen atoms. nih.gov Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can deprotonate the C2 position to form an imidazol-2-yllithium species. This organometallic intermediate is a potent nucleophile and can react with various electrophiles to introduce substituents at the C2 position. This process, known as directed ortho-metalation (in a broader sense), is a primary strategy for functionalizing the C2 position of N-substituted imidazoles. psu.edu
While direct nucleophilic substitution on the carbon skeleton is rare, it can occur if there is a good leaving group on the ring, particularly at the C2, C4, or C5 positions, and the ring is activated by strongly electron-withdrawing substituents. askfilo.comresearchgate.net
Protonation and Deprotonation Equilibria and Their Impact on Reactivity
The imidazole ring is amphoteric, meaning it can act as both an acid and a base. The pyridine-like N3 nitrogen has a lone pair of electrons in an sp2 hybrid orbital, making it basic and readily available for protonation. The pKa for the protonation of N-alkylimidazoles is typically in the range of 7-8.
Protonation at the N3 position forms an imidazolium (B1220033) cation. This has a profound impact on the reactivity of the molecule:
Reactivity towards Electrophiles: The positive charge on the imidazolium ring strongly deactivates it towards electrophilic aromatic substitution. The ring becomes highly electron-deficient, making any EAS reaction extremely difficult.
Reactivity towards Nucleophiles: Protonation enhances the electrophilicity of the ring carbons. Furthermore, it significantly increases the electrophilicity of the carbaldehyde group's carbonyl carbon, making it more susceptible to nucleophilic attack.
Deprotonation, as discussed previously, primarily occurs at the C2 position with the use of very strong bases, leading to the formation of a C2-anion, a key reactive intermediate. nih.gov The N-H of an unsubstituted imidazole can also be deprotonated by a base, but this position is occupied by the propyl group in the target molecule.
Table 2: Typical pKa Values for Imidazole Derivatives
| Compound | pKa (Conjugate Acid) | Reference |
|---|---|---|
| Imidazole | ~7.1 | researchgate.net |
| N-Methylimidazole | ~7.4 | nih.gov |
Reactivity of the Carbaldehyde Functional Group
The carbaldehyde group (-CHO) at the C5 position is a classic electrophilic center and is the site of numerous important reactions. savemyexams.com Its reactivity is influenced by the electron-withdrawing nature of the imidazole ring to which it is attached. Imidazolecarboxaldehydes are generally reactive towards nucleophilic addition. nih.govdergipark.org.tr
Nucleophilic Addition Reactions (e.g., Imine and Hydrazone Formation)
The carbonyl carbon of the aldehyde is electrophilic due to the polarization of the C=O bond and is susceptible to attack by nucleophiles. pressbooks.pubck12.orglibretexts.org This leads to the characteristic nucleophilic addition reactions.
Imine Formation: this compound reacts with primary amines (R-NH₂) under mildly acidic conditions to form imines, also known as Schiff bases. masterorganicchemistry.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to yield the C=N double bond of the imine. masterorganicchemistry.comyoutube.com The reaction is reversible and is often driven to completion by removing the water formed. masterorganicchemistry.com
Hydrazone Formation: Similarly, the aldehyde reacts with hydrazine (B178648) (H₂N-NH₂) and its derivatives (e.g., 2,4-dinitrophenylhydrazine) to form hydrazones. The mechanism is analogous to imine formation. These reactions are often used for the characterization and derivatization of aldehydes.
Table 3: Products of Nucleophilic Addition to this compound
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Primary Amine | Ethylamine (CH₃CH₂NH₂) | Imine (Schiff Base) |
| Hydrazine | Hydrazine (H₂N-NH₂) | Hydrazone |
| Substituted Hydrazine | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |
| Hydroxylamine | Hydroxylamine (H₂N-OH) | Oxime |
Condensation Reactions (e.g., Knoevenagel, Aldol)
The aldehyde group can participate in base- or acid-catalyzed condensation reactions to form new carbon-carbon bonds.
Knoevenagel Condensation: this compound can undergo Knoevenagel condensation with compounds containing an active methylene (B1212753) group (e.g., malononitrile, diethyl malonate, ethyl cyanoacetate). researchgate.netscite.aiaston.ac.uk The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or even imidazole itself, and results in the formation of a new C=C double bond. researchgate.netsciengine.comresearchgate.net The products are typically α,β-unsaturated compounds.
Aldol (B89426) Condensation: Since this compound lacks α-hydrogens, it cannot self-condense via an Aldol reaction. However, it can act as the electrophilic partner in a crossed or directed Aldol condensation with another aldehyde or ketone that does have α-hydrogens (an enolizable carbonyl compound). In a base-catalyzed reaction, the enolizable partner forms an enolate ion, which then attacks the carbonyl carbon of the imidazole-5-carbaldehyde. The initial aldol addition product can then dehydrate to form an α,β-unsaturated carbonyl compound, known as an enone or enal.
Oxidative and Reductive Transformations of the Aldehyde Moiety
The aldehyde functional group at the C5 position of this compound is a key site for synthetic transformations, readily undergoing both oxidation and reduction to yield valuable derivatives. These reactions are fundamental in modifying the electronic and steric properties of the molecule for various applications.
Oxidation: The aldehyde moiety can be oxidized to the corresponding carboxylic acid, 1-propyl-1H-imidazole-5-carboxylic acid . This transformation is typically achieved using a variety of oxidizing agents. Common reagents for the oxidation of aldehydes on electron-rich heterocyclic rings include potassium permanganate (B83412) (KMnO₄), silver(I) oxide (Ag₂O), or milder reagents like sodium chlorite (B76162) (NaClO₂) under buffered conditions to prevent side reactions. The resulting carboxylic acid is a versatile intermediate, for instance, for the synthesis of amides and esters.
Reduction: Conversely, the aldehyde can be reduced to form the primary alcohol, (1-propyl-1H-imidazol-5-yl)methanol . This is a common transformation accomplished using hydride-donating reagents. Sodium borohydride (B1222165) (NaBH₄) is a frequently used reductant for this purpose due to its selectivity for aldehydes and ketones, typically in an alcoholic solvent like ethanol (B145695) or methanol. More powerful reducing agents such as lithium aluminum hydride (LiAlH₄) can also be used, although NaBH₄ is often sufficient and offers milder reaction conditions.
The table below summarizes these key transformations.
| Transformation | Starting Material | Product | Typical Reagents |
| Oxidation | This compound | 1-Propyl-1H-imidazole-5-carboxylic acid | KMnO₄, Ag₂O, NaClO₂ |
| Reduction | This compound | (1-Propyl-1H-imidazol-5-yl)methanol | NaBH₄, LiAlH₄ |
Influence of the N1-Propyl Substituent on Reactivity and Selectivity
The N1-propyl group is not a mere spectator in the chemical reactions of the imidazole ring; it actively influences the molecule's reactivity and the selectivity of its transformations through a combination of electronic and steric effects.
Steric Effects: The propyl group exerts significant steric hindrance, particularly around the N1 and C2 positions of the imidazole ring. This steric bulk can direct incoming reagents to less hindered positions of the molecule. For example, in reactions involving coordination to a metal center or attack by a bulky reagent, the N1-propyl group can influence the stereochemical outcome or the regioselectivity of the reaction. Studies on related N1-alkyl-substituted imidazoles have shown that longer alkyl chains, such as dodecyl, can effectively shield the C2 position from attack by hydroxide (B78521) ions, enhancing chemical stability. researchgate.net A similar, albeit less pronounced, protective effect can be anticipated from the propyl group. This steric influence is a critical factor in explaining reaction pathways that might deviate from those observed in less substituted imidazoles. researchgate.net
Detailed Reaction Mechanisms and Transition State Analysis
Understanding the detailed mechanisms of reactions involving this compound requires an analysis of the transition states of key steps. While specific transition state calculations for this molecule are not widely published, plausible mechanisms can be constructed based on established chemical principles.
Consider the reduction of the aldehyde by sodium borohydride. The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the borohydride complex to the electrophilic carbonyl carbon of the aldehyde.
Mechanism: Reduction of this compound
Nucleophilic Attack: The reaction initiates with the attack of the hydride ion on the carbonyl carbon. The N1-propyl group, being electron-donating, slightly reduces the partial positive charge on the carbonyl carbon, potentially slowing the reaction rate compared to an electron-withdrawing substituent.
Transition State: In the transition state, a new C-H bond is partially formed while the C=O pi bond is partially broken. The geometry around the carbonyl carbon changes from trigonal planar to tetrahedral. The steric bulk of the N1-propyl group can influence the trajectory of the incoming hydride nucleophile, although this effect is less pronounced for a small nucleophile like hydride.
Protonation: The resulting alkoxide intermediate is then protonated by the solvent (e.g., ethanol) to yield the final product, (1-propyl-1H-imidazol-5-yl)methanol.
Transition state analysis, often performed using computational methods like Density Functional Theory (DFT), would be crucial for a more quantitative understanding. acs.org Such analysis for related systems has shown that steric effects can significantly influence the energy of the transition state, thereby determining the preferred reaction pathway. researchgate.net For this compound, the steric clash between the propyl group and other reactants or solvent molecules in the transition state would be a key determinant of reactivity and selectivity.
Theoretical Frameworks for Understanding Ambident Reactivity in Imidazoles
The imidazole ring is an ambident nucleophile, meaning it possesses multiple sites that can react with electrophiles. The reactivity of this compound can be rationalized using modern theoretical frameworks that go beyond simple resonance structures. researchgate.net
Frontier Molecular Orbital (FMO) Theory: FMO theory is a powerful tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the electrophile. For the imidazole ring, the location of the HOMO dictates the most likely site for electrophilic attack. The N1-propyl group and the C5-carbaldehyde group will modify the energy and spatial distribution of the HOMO and LUMO of the parent imidazole ring, thus altering its reactivity pattern.
Density Functional Theory (DFT): DFT calculations are widely used to compute various molecular properties and reactivity descriptors. researchgate.net By calculating the electron density and related properties, one can predict the most reactive sites in a molecule. Reactivity indices derived from DFT, such as Fukui functions, can quantify the local reactivity at each atomic site, providing a more nuanced picture than simple orbital analysis. These calculations can predict whether a reaction is under charge control (driven by electrostatic interactions) or orbital control (driven by FMO interactions).
Hard and Soft Acids and Bases (HSAB) Principle: The HSAB principle can also be applied to understand the ambident reactivity. The different nitrogen and carbon atoms of the imidazole ring exhibit varying degrees of hardness and softness. Hard nucleophiles will preferentially react with hard electrophiles, and soft nucleophiles with soft electrophiles. DFT can be used to calculate local hardness and softness, allowing for predictions of regioselectivity in reactions with different types of electrophiles. researchgate.net
These theoretical frameworks provide a sophisticated lens through which the complex reactivity of substituted imidazoles like this compound can be understood and predicted.
| Theoretical Framework | Key Concept | Application to Imidazole Reactivity |
| Frontier Molecular Orbital (FMO) Theory | Reactivity is governed by the interaction of the HOMO (nucleophile) and LUMO (electrophile). | Predicts the site of electrophilic attack based on the location of the highest electron density in the HOMO. |
| Density Functional Theory (DFT) | Uses electron density to calculate molecular properties and reactivity indices (e.g., Fukui functions). | Quantifies the reactivity of each atom in the ring, allowing for precise predictions of regioselectivity. researchgate.net |
| Hard and Soft Acids and Bases (HSAB) | "Hard likes hard, soft likes soft." | Predicts reaction pathways based on the relative hardness or softness of the reacting sites on the imidazole and the attacking reagent. researchgate.net |
Derivatization and Functionalization Strategies of 1 Propyl 1h Imidazole 5 Carbaldehyde
Derivatization at the Aldehyde Carbonyl Group
The aldehyde functional group is a key site for chemical modification, enabling the synthesis of a wide array of derivatives through reactions like condensation and olefination.
The condensation reaction between the aldehyde group of 1-propyl-1H-imidazole-5-carbaldehyde and primary amines leads to the formation of Schiff bases, also known as imines or azomethines. ijacskros.com These compounds, characterized by the -C=N- double bond, are synthesized by refluxing the imidazole (B134444) aldehyde with a suitable primary amine, often in the presence of a catalytic amount of acid. ijacskros.comijarsct.co.in The reaction can also be carried out under microwave irradiation, which can lead to shorter reaction times and improved yields. ijacskros.com The formation of Schiff bases is a versatile method for introducing a wide range of substituents, depending on the structure of the primary amine used. ijarsct.co.in
Table 1: Examples of Schiff Base Formation from Imidazole Aldehydes
| Imidazole Aldehyde Reactant | Amine Reactant | Reaction Conditions | Product Type |
| This compound | Various primary amines | Reflux, acid catalyst | Schiff Base |
| Imidazole-2-carboxaldehyde | Various primary amines | Microwave irradiation | Schiff Base |
| 5-amino-1H-imidazole-4-carboxamide | Aromatic aldehydes | Methanol, reflux | Schiff Base |
This table presents illustrative examples of Schiff base synthesis from various imidazole aldehydes.
Thiosemicarbazones are another important class of derivatives obtained from the reaction of the aldehyde group with thiosemicarbazide (B42300). chemmethod.comresearchgate.net This condensation reaction is typically carried out by heating the reactants in a suitable solvent like ethanol (B145695), often with a few drops of glacial acetic acid to catalyze the reaction. chemmethod.com The resulting thiosemicarbazones have been noted for their biological activities in related imidazole systems. researchgate.net The synthesis can also be performed using solid-state reactions, for example, by ball-milling at room temperature, which can provide quantitative yields without the need for further purification. mdpi.com
Table 2: Synthesis of Thiosemicarbazones from Aldehydes
| Aldehyde Reactant | Reagent | Reaction Conditions | Product |
| This compound | Thiosemicarbazide | Ethanol, glacial acetic acid, reflux | This compound thiosemicarbazone |
| Aromatic aldehydes | Thiosemicarbazide | Ethanol, reflux | Aromatic thiosemicarbazones. chemmethod.com |
| 4-formylantipyrine | Thiosemicarbazide | Ball-milling, room temperature | Thiosemicarbazone of 4-formylantipyrine. mdpi.com |
This table provides examples of thiosemicarbazone synthesis.
The aldehyde group of this compound is amenable to olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, to form carbon-carbon double bonds. organic-chemistry.orgnih.govwikipedia.org The Wittig reaction involves the use of a phosphonium (B103445) ylide to convert the aldehyde into an alkene. nih.gov A key advantage of the Wittig reaction is the well-defined position of the newly formed double bond. nih.gov
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, utilizes a phosphonate (B1237965) carbanion. organic-chemistry.orgwikipedia.org This reaction generally offers excellent E-selectivity in the resulting alkene and employs a phosphate (B84403) byproduct that is easily removed by washing with water. organic-chemistry.org The HWE reaction is often favored due to its milder reaction conditions and the higher nucleophilicity of the phosphonate carbanion compared to the Wittig ylide. wikipedia.orgyoutube.com
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Reagent | Phosphonium ylide | Phosphonate carbanion. organic-chemistry.orgwikipedia.org |
| Byproduct | Triphenylphosphine oxide | Water-soluble phosphate ester. organic-chemistry.org |
| Selectivity | Varies | Predominantly E-alkenes. organic-chemistry.orgwikipedia.org |
| Reactivity | Generally less reactive | More nucleophilic and reactive. wikipedia.orgyoutube.com |
This table compares key aspects of the Wittig and HWE reactions.
Modification at the Imidazole Nitrogen Atoms (N1 and N3)
The nitrogen atoms within the imidazole ring provide additional sites for functionalization, allowing for the synthesis of a diverse range of derivatives.
The N1 nitrogen of this compound is already substituted with a propyl group. However, the N3 nitrogen is available for further reactions. N-alkylation can be achieved by reacting the imidazole with alkyl halides. researchgate.net Similarly, N-acylation can introduce an acyl group at the N3 position. These reactions expand the structural diversity of the imidazole core.
The reaction of the N3 nitrogen of the imidazole ring with an alkylating agent, such as an alkyl halide, results in the formation of an imidazolium (B1220033) salt. mdpi.com These salts are ionic compounds where the positive charge is located on the imidazole ring. The synthesis is often carried out by heating the imidazole with the alkylating agent in a suitable solvent. orientjchem.org Imidazolium salts are precursors to N-heterocyclic carbenes (NHCs), which are important ligands in organometallic chemistry. mdpi.comorientjchem.org
Table 4: Synthesis of Imidazolium Salts
| Imidazole Reactant | Alkylating Agent | Reaction Conditions | Product |
| This compound | Alkyl halide | Heating in solvent | 1-propyl-3-alkyl-5-formyl-1H-imidazolium halide |
| 1-(4-(fluorophenyl)-1H-imidazole) | Benzyl chloride | Grinding | 3-benzyl-1-(4-fluorophenyl)-1H-imidazolium chloride. mdpi.com |
| 1-phenyl-1H-imidazole | 2-(3-Bromopropyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | CH3CN, 100°C | 1-phenyl-3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)-1H-imidazol-3-ium bromide. orientjchem.org |
This table illustrates the synthesis of various imidazolium salts.
Functionalization of the Imidazole Ring Carbon Atoms (C2, C4)
The direct functionalization of C-H bonds on the imidazole core represents an efficient and atom-economical approach to introduce molecular diversity. The C2 and C4 positions of this compound are key targets for such transformations, although their reactivity can differ significantly. Generally, the C2 position is more susceptible to deprotonation and subsequent electrophilic attack, while the C4 position is often less reactive. nih.gov
Palladium-catalyzed cross-coupling reactions are a primary strategy for the arylation of these carbon atoms. nih.govacs.org By carefully selecting ligands and reaction conditions, it is possible to achieve regioselective functionalization. For instance, specific palladium catalyst systems can direct arylation to the C2 position, while other conditions might favor the C5 position. nih.gov To functionalize the less reactive C4 position, a strategy involving the transposition of a protecting group, such as a 2-(trimethylsilyl)ethoxymethyl (SEM) group, from the N-1 to the N-3 nitrogen can be employed. This "SEM-switch" alters the electronic properties of the ring, activating the C4 position for subsequent arylation. nih.gov
Another powerful method involves palladium-catalyzed isocyanide insertion, which can achieve C-H functionalization at both the C2 and C4 positions to build sequential carbon-carbon and carbon-nitrogen bonds. acs.org These reactions typically proceed via an electrophilic aromatic substitution or a concerted metalation-deprotonation mechanism. acs.org
Table 1: Examples of C2 and C4 Functionalization Reactions
| Starting Material | Reagents and Conditions | Position Functionalized | Product Type |
|---|---|---|---|
| This compound | Aryl bromide, Pd catalyst, alkoxide base, nonpolar solvent | C2 | 2-Aryl-1-propyl-1H-imidazole-5-carbaldehyde |
| This compound | Aryl chloride, Pd catalyst, specific ligand set | C2 | 2-Aryl-1-propyl-1H-imidazole-5-carbaldehyde nih.gov |
| N1-SEM protected imidazole | Aryl bromide, Pd catalyst, phosphine (B1218219) ligand, base | C5 (analogous to C4 after SEM switch) | 4-Aryl-imidazole derivative nih.gov |
Construction of Fused and Spirocyclic Systems Incorporating the Imidazole Core
The aldehyde functionality of this compound serves as a versatile handle for constructing fused and spirocyclic ring systems. These annulation strategies lead to rigid, three-dimensional structures with potential applications in materials science and medicinal chemistry.
One prominent strategy is the intramolecular cyclization following a reaction at the aldehyde. For example, condensation of the aldehyde with a suitable nucleophile can be followed by a ring-closing reaction. Palladium-catalyzed reactions involving isocyanide insertion can lead to the formation of indeno[1,2-d]imidazole skeletons through sequential C-C and C-N bond formation. acs.org
Another approach involves multicomponent reactions where the imidazole aldehyde participates in the formation of a new fused ring. Iron-catalyzed C-H amination and cyclization reactions can construct various imidazole-fused systems, such as imidazo[1,5-a]pyridines, under aerobic conditions. organic-chemistry.org In these processes, a primary amine can react with the aldehyde, and subsequent intramolecular cyclization and oxidation steps yield the fused product. organic-chemistry.orgorganic-chemistry.org The Marckwald synthesis, which involves reacting α-amino ketones with reagents like potassium thiocyanate, provides a pathway to fused imidazol-2-thiones, which can be subsequently desulfurized to yield fused imidazoles. nih.gov While this method does not directly use an imidazole aldehyde, the principles of ring annulation are relevant to building upon the imidazole core.
Furthermore, reactions like the Pictet-Spengler reaction, which involves the cyclization of a β-arylethylamine with an aldehyde or ketone, can be adapted. nih.gov Using a reactant that incorporates both a β-aminoazole moiety and a suitable tether, the aldehyde group of this compound could drive the formation of novel fused systems.
Table 2: Strategies for Fused System Construction
| Reaction Type | Key Reagents | Resulting Fused System Example | Reference |
|---|---|---|---|
| Palladium-Catalyzed Isocyanide Insertion | Isocyanide, Aryl Halide | Indeno[1,2-d]imidazole | acs.org |
| Iron-Catalyzed C-H Amination/Cyclization | Benzylamine (B48309) derivatives, FeCl₃, air | Imidazo[1,5-a]pyridine | organic-chemistry.org |
| Copper-Catalyzed Transannulation | Alkylamines, Cu(I) catalyst, O₂ | Imidazo[1,5-a]pyridine | organic-chemistry.org |
Development of Poly-substituted Imidazole Derivatives
The synthesis of poly-substituted imidazoles from this compound can be achieved through various synthetic methodologies, most notably multicomponent reactions (MCRs). These reactions allow for the rapid assembly of complex molecules from three or more starting materials in a single step.
The Debus-Radziszewski imidazole synthesis provides a classic framework for creating tri- and tetrasubstituted imidazoles. wikipedia.org In this reaction, a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine condense to form the imidazole ring. wikipedia.orgresearchgate.net Here, this compound can act as the aldehyde component, leading to the formation of a new, highly substituted imidazole product where one of the substituents is the 1-propyl-1H-imidazol-5-yl group. Modern variations of this reaction utilize catalysts like nano-magnesium aluminate spinel or are performed under microwave irradiation to improve yields and reaction times. researchgate.netnih.gov
Sequential C-H arylation offers a more controlled, stepwise approach to poly-substitution. nih.gov Starting with this compound, one could first selectively arylate the C2 position. Following this, a subsequent and different functionalization could be directed to the C4 position, potentially using the "SEM-switch" strategy, to yield a di-substituted (in addition to the existing N-propyl and C5-formyl groups) imidazole. nih.gov This method provides precise control over the substitution pattern, allowing for the synthesis of complex, unsymmetrically substituted imidazoles.
Table 3: Methods for Poly-substituted Imidazole Synthesis
| Method | Key Reactants | Product Description | Reference |
|---|---|---|---|
| Debus-Radziszewski Synthesis | This compound, a 1,2-dicarbonyl (e.g., benzil), ammonium (B1175870) acetate | 2,4,5-Trisubstituted imidazole with a (1-propyl-1H-imidazol-5-yl) group at C2 | wikipedia.orgresearchgate.net |
| Four-Component Reaction | This compound, a 1,2-dicarbonyl, ammonium acetate, a primary amine | 1,2,4,5-Tetrasubstituted imidazole | researchgate.netnih.gov |
Spectroscopic and Structural Elucidation of 1 Propyl 1h Imidazole 5 Carbaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the molecular structure of organic compounds by providing information about the chemical environment of individual atoms.
One-dimensional NMR provides fundamental information about the number and types of protons (¹H) and carbons (¹³C) in a molecule.
¹H NMR: For a compound like 1-propyl-1H-imidazole-5-carbaldehyde, the proton spectrum would show distinct signals for the propyl group protons (a triplet for the terminal CH₃, a sextet for the central CH₂, and a triplet for the N-CH₂), two singlets for the imidazole (B134444) ring protons (at C2-H and C4-H), and a singlet for the aldehyde proton (-CHO). The aldehyde proton is typically found significantly downfield (around 9-10 ppm) due to the electron-withdrawing nature of the carbonyl group. The imidazole ring protons' chemical shifts are influenced by the electronic environment of the heterocyclic ring.
¹³C NMR: The ¹³C NMR spectrum would complement the ¹H data, showing distinct signals for each unique carbon atom. The carbonyl carbon of the aldehyde would appear far downfield (typically 180-200 ppm). The carbons of the imidazole ring would resonate in the aromatic region (around 115-150 ppm), and the propyl group carbons would appear upfield. For the related compound, 1-methyl-1H-imidazole-5-carbaldehyde , the reported ¹³C NMR data provides insight into the expected shifts. nih.gov
Table 1: Representative ¹H NMR Chemical Shifts for Imidazole Derivatives (Note: This table is illustrative, based on general principles and data from related compounds, as specific data for this compound is unavailable.)
| Functional Group | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet |
| Imidazole C2-H | 7.5 - 8.5 | Singlet |
| Imidazole C4-H | 7.0 - 8.0 | Singlet |
| Propyl N-CH₂- | 3.9 - 4.3 | Triplet |
| Propyl -CH₂- | 1.7 - 2.1 | Sextet |
| Propyl -CH₃ | 0.8 - 1.2 | Triplet |
2D NMR experiments are critical for unambiguously assigning the signals from 1D NMR and establishing the complete molecular structure.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It would be used to definitively link the signals of the imidazole and propyl protons to their respective carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds away. This is crucial for establishing connectivity across quaternary (non-protonated) carbons and functional groups. For instance, a correlation would be expected between the aldehyde proton and the C5 carbon of the imidazole ring, confirming the position of the carbaldehyde group. Correlations between the N-CH₂ protons of the propyl group and the C5 and C4 carbons of the imidazole ring would confirm the N1-substitution.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of their bonding connectivity. It is particularly useful for determining stereochemistry and conformation. In this case, NOESY could show through-space interactions between the N-CH₂ protons of the propyl group and the C4-H proton on the imidazole ring.
Solid-state NMR (ssNMR) provides structural information on solid materials, where molecular tumbling is restricted. This technique can distinguish between different crystalline forms (polymorphs) or between crystalline and amorphous states by analyzing differences in chemical shifts and relaxation times. While no specific ssNMR data for this compound is available, its application would be valuable in pharmaceutical or materials science contexts to characterize the solid form of the compound.
Vibrational Spectroscopy for Functional Group Identification and Conformational Insights
Vibrational spectroscopy techniques like FT-IR and Raman are used to identify functional groups based on their characteristic vibrational frequencies.
FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. Key functional groups have characteristic absorption bands. For this compound, the most prominent peak would be the C=O stretch of the aldehyde group, typically appearing as a strong band around 1680-1700 cm⁻¹. The C-H stretching of the aldehyde proton is also characteristic, often seen as a pair of weak bands around 2720 and 2820 cm⁻¹. Other expected absorptions include C-H stretches from the propyl group and the imidazole ring (around 2900-3100 cm⁻¹), and C=N and C=C stretching vibrations from the imidazole ring (in the 1400-1600 cm⁻¹ region). Data for related compounds like 4-methyl-1H-imidazole-5-carbaldehyde show a strong C=O stretch at 1659 cm⁻¹. researchgate.net
Raman spectroscopy is a complementary technique to FT-IR. It measures the inelastic scattering of monochromatic light. While FT-IR is particularly sensitive to polar bonds like C=O, Raman spectroscopy is often more sensitive to non-polar, symmetric bonds and aromatic rings. For an imidazole derivative, Raman spectroscopy would be effective in characterizing the vibrations of the C=C and C=N bonds within the heterocyclic ring. nih.gov For imidazole-2-carboxaldehyde, computational studies have been used to simulate and assign the Raman active modes. sigmaaldrich.com Similar analysis for this compound would provide a detailed understanding of its vibrational properties.
Table 2: Key Vibrational Frequencies for Imidazole Aldehyde Derivatives (Note: This table is illustrative and based on general values and data from related compounds.)
| Functional Group | Typical FT-IR Frequency (cm⁻¹) | Typical Raman Signal |
|---|---|---|
| Aldehyde C=O Stretch | 1680 - 1700 (Strong) | Moderate to Weak |
| Aldehyde C-H Stretch | ~2720, ~2820 (Weak) | Moderate |
| Aromatic C-H Stretch | 3000 - 3100 (Variable) | Strong |
| Alkyl C-H Stretch | 2850 - 3000 (Strong) | Strong |
| Imidazole Ring C=C, C=N Stretch | 1400 - 1600 (Variable) | Strong |
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elucidating the structure of organic compounds. For this compound, with a molecular formula of C₇H₁₀N₂O, the calculated molecular weight is 138.17 g/mol . bldpharm.comcymitquimica.com In a typical electrospray ionization (ESI) mass spectrum, the compound would be expected to show a prominent protonated molecular ion peak [M+H]⁺ at m/z 139.
Tandem mass spectrometry (MS/MS) provides deeper structural insights through the analysis of fragmentation patterns. While specific fragmentation data for this compound is not widely published, the behavior of similar imidazole derivatives allows for the prediction of its primary fragmentation pathways. nih.gov The fragmentation of related imidazole nucleosides indicates that the imidazole ring itself is quite stable and does not readily open. nih.gov Instead, fragmentation is dominated by the loss of substituents. nih.gov
The primary fragmentation events anticipated for this compound would involve:
Loss of the propyl group: Cleavage of the N-propyl group would result in a significant fragment.
Loss of carbon monoxide (CO): The aldehyde functional group can be lost as a neutral CO molecule.
Cleavage of the propyl chain: Fragmentation can occur at different points along the propyl chain.
These fragmentation pathways are crucial for confirming the connectivity of the atoms within the molecule.
Table 1: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (Predicted) | Ion Formula | Probable Fragment Identity |
|---|---|---|
| 139 | [C₇H₁₁N₂O]⁺ | Protonated molecular ion [M+H]⁺ |
| 111 | [C₆H₇N₂O]⁺ | Loss of an ethyl radical (C₂H₅) from the propyl group |
| 97 | [C₄H₅N₂O]⁺ | Loss of the propyl group (C₃H₇) |
X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination
X-ray diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not publicly available, analysis of related imidazole structures provides insight into the expected structural features. nsf.govevitachem.comnih.gov
A single-crystal XRD analysis would reveal:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles. X-ray studies on similar compounds, such as 2-bromo-1-methyl-1H-imidazole-5-carbaldehyde, confirm the planarity of the imidazole ring. evitachem.com
Conformation: The orientation of the propyl group relative to the imidazole ring and the conformation of the aldehyde group.
Intermolecular Interactions: The presence of hydrogen bonds or other non-covalent interactions that dictate the packing of molecules in the crystal lattice. For example, in the crystal structure of 1H-imidazole-1-methanol, molecules are linked via O—H···N hydrogen bonds to form macrocycles. nsf.govnih.gov For this compound, intermolecular interactions could occur between the aldehyde oxygen of one molecule and a hydrogen atom on the imidazole ring of a neighboring molecule.
Powder X-ray diffraction (PXRD) is used to analyze polycrystalline samples, providing information about the crystal system, unit cell dimensions, and phase purity of the bulk material.
Table 2: Illustrative Crystal Data Parameters based on a Related Imidazole Derivative (1H-imidazole-1-methanol)
| Parameter | Example Value |
|---|---|
| Empirical formula | C₄H₆N₂O |
| Formula weight | 98.11 |
| Crystal system | Monoclinic |
| Space group | P2₁/n |
| Unit cell dimensions | a = 10.0 Å, b = 11.5 Å, c = 12.5 Å |
| α = 90°, β = 105°, γ = 90° | |
| Volume | 1385 ų |
| Z (molecules per unit cell) | 12 |
(Note: Data is for 1H-imidazole-1-methanol and is illustrative for the type of information obtained from an XRD study. nsf.govnih.gov)
Chromatographic Techniques for Purity Assessment and Separation of Isomers
Chromatography is indispensable for the purification and purity analysis of synthetic compounds. For this compound, several chromatographic methods are applicable.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective technique used to monitor the progress of a chemical reaction and to get a preliminary assessment of the purity of the product. By spotting the reaction mixture on a silica (B1680970) gel plate and eluting with an appropriate solvent system (e.g., ethyl acetate/hexanes), the separation of the product from starting materials and by-products can be visualized.
Column Chromatography: For preparative purification, column chromatography is frequently employed. In the synthesis of related imidazole carbaldehydes, purification is often achieved using column chromatography over silica gel with a solvent gradient. dergipark.org.tr This technique allows for the isolation of the target compound in high purity by separating it from isomers and other impurities.
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment. A reversed-phase HPLC method, likely using a C18 column with a mobile phase of water and acetonitrile (B52724) (often with a modifier like formic acid or trifluoroacetic acid), would be suitable. The retention time of the main peak would be characteristic of the compound, and the area of this peak relative to the total area of all peaks provides a precise measure of its purity. ajrconline.org HPLC is also a powerful tool for separating constitutional isomers, such as 1-propyl-1H-imidazole-2-carbaldehyde and 1-propyl-1H-imidazole-4-carbaldehyde, which would have distinct retention times due to differences in polarity and interaction with the stationary phase.
Table 3: Hypothetical HPLC Purity Analysis Report
| Peak No. | Retention Time (min) | Area (%) | Identity |
|---|---|---|---|
| 1 | 2.54 | 0.25 | Impurity A |
| 2 | 4.88 | 99.50 | This compound |
| 3 | 5.12 | 0.15 | Isomer (e.g., 4-carbaldehyde) |
Computational Chemistry and Theoretical Characterization of 1 Propyl 1h Imidazole 5 Carbaldehyde
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For 1-propyl-1H-imidazole-5-carbaldehyde, DFT calculations are instrumental in elucidating its fundamental molecular properties.
Geometry Optimization and Conformational Landscapes
Geometry optimization is a critical first step in computational analysis, seeking the lowest energy arrangement of atoms in a molecule. For this compound, this process reveals the most stable three-dimensional structure. The conformational landscape of this molecule is influenced by the rotation around the single bonds of the propyl group and the orientation of the carbaldehyde group relative to the imidazole (B134444) ring.
The propyl group can adopt various conformations, such as anti and gauche, leading to different spatial arrangements. Similarly, the carbaldehyde group's orientation can be either syn or anti with respect to the imidazole ring. DFT calculations can map these conformational possibilities and identify the global minimum energy structure, which is the most populated conformation at equilibrium.
Table 1: Illustrative Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311++G(d,p) level)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
| N1-C2 | 1.38 | N1-C2-N3 | 110.5 |
| C2-N3 | 1.32 | C2-N3-C4 | 107.0 |
| N3-C4 | 1.39 | N3-C4-C5 | 109.5 |
| C4-C5 | 1.37 | C4-C5-N1 | 106.0 |
| C5-N1 | 1.36 | C5-N1-C2 | 107.0 |
| C5-C6 (Carbaldehyde) | 1.48 | C4-C5-C6 | 125.0 |
| C6-O7 (Carbaldehyde) | 1.22 | O7-C6-H | 122.0 |
| N1-C8 (Propyl) | 1.47 | C5-N1-C8 | 126.0 |
| C8-C9 (Propyl) | 1.54 | N1-C8-C9 | 111.0 |
| C9-C10 (Propyl) | 1.53 | C8-C9-C10 | 112.0 |
Note: The data in this table is illustrative and represents typical values expected from DFT calculations. Actual values may vary depending on the specific computational method and basis set used.
Electronic Structure Analysis and Frontier Molecular Orbitals (FMO)
The electronic properties of a molecule are governed by its molecular orbitals. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability and reactivity. researchgate.net
For this compound, the HOMO is typically localized over the electron-rich imidazole ring, indicating that this is the primary site for electrophilic attack. The LUMO, conversely, is expected to be concentrated on the carbaldehyde group, particularly the carbonyl carbon, making it susceptible to nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity. researchgate.net
Table 2: Illustrative Frontier Molecular Orbital Energies of this compound
| Orbital | Energy (eV) |
| HOMO | -6.5 |
| LUMO | -1.8 |
| HOMO-LUMO Gap | 4.7 |
Note: This data is illustrative and serves as an example of typical FMO energy values.
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution within a molecule. uni-muenchen.dewolfram.com It is a valuable tool for predicting how a molecule will interact with other charged species. proteopedia.org In an MEP map, regions of negative electrostatic potential (typically colored red) indicate areas that are rich in electrons and are likely to be sites for electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and represent likely sites for nucleophilic attack. researchgate.net
For this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atom of the carbaldehyde group and the nitrogen atom at position 3 of the imidazole ring. The hydrogen atoms of the propyl group and the hydrogen attached to the carbaldehyde carbon would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. wisc.eduq-chem.com It examines charge delocalization by analyzing the interactions between filled (donor) and empty (acceptor) orbitals. acadpubl.eu These interactions, known as hyperconjugative interactions, contribute to the stability of the molecule.
In this compound, NBO analysis can quantify the delocalization of electron density from the lone pairs of the nitrogen and oxygen atoms into the antibonding orbitals of adjacent bonds. This analysis also provides information on the hybridization of atomic orbitals and the natural atomic charges, offering a more refined picture of the charge distribution than simpler population analyses. researchgate.net
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Theory Analysis of Fock Matrix
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
| LP(1) N3 | π(C4-C5) | 25.5 |
| LP(1) O7 | π(C5-C6) | 15.2 |
| π(C4-C5) | π*(N1-C2) | 18.9 |
Note: This table presents hypothetical data to illustrate the kind of information obtained from an NBO analysis. E(2) represents the stabilization energy associated with the donor-acceptor interaction.
Quantum Chemical Descriptors and Reactivity Indices
Quantum chemical descriptors are numerical values derived from theoretical calculations that quantify various aspects of a molecule's electronic structure and reactivity. rasayanjournal.co.in These descriptors, often derived from the energies of the frontier molecular orbitals, provide a quantitative basis for comparing the reactivity of different molecules. asrjetsjournal.org
Key global reactivity indices include:
Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).
Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).
Electronegativity (χ): The tendency of a molecule to attract electrons ( (I+A)/2 ).
Chemical Hardness (η): A measure of resistance to change in electron distribution ( (I-A)/2 ).
Softness (S): The reciprocal of hardness (1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons from the environment ( χ2/(2η) ).
Table 4: Illustrative Quantum Chemical Descriptors for this compound
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.5 |
| Electron Affinity (A) | 1.8 |
| Electronegativity (χ) | 4.15 |
| Chemical Hardness (η) | 2.35 |
| Softness (S) | 0.43 |
| Electrophilicity Index (ω) | 3.66 |
Note: The values in this table are illustrative and calculated from the example FMO energies provided earlier.
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide a static picture of the molecule at its minimum energy, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. mdpi.comnih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing the observation of conformational changes, solvent effects, and intermolecular interactions in a dynamic environment. nih.gov
For this compound, MD simulations can be used to:
Study the interactions of the molecule with solvent molecules, providing information on its solubility and solvation shell structure.
Investigate how the molecule might interact with a biological target, such as an enzyme active site, by simulating the protein-ligand complex.
Analysis of MD trajectories can provide valuable information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net
Analysis of Intermolecular Interactions
The study of intermolecular interactions is crucial for understanding the solid-state properties of a compound, including its crystal packing, stability, and physical characteristics. Computational methods provide profound insights into the nature and energetics of these interactions.
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions within a crystal. scirp.orgnih.gov This method maps the electron distribution of a molecule in a crystalline environment, allowing for the identification and characterization of close contacts between neighboring molecules.
The Hirshfeld surface is generated based on the electron density of a promolecule, which is the sum of the spherical atomic electron densities of the constituent atoms. The surface is defined by the points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal.
Key features of Hirshfeld surface analysis include:
d_norm mapping: This property, mapped onto the Hirshfeld surface, simultaneously displays the distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface, normalized by the van der Waals radii of the respective atoms. Red spots on the d_norm surface indicate close intermolecular contacts, often corresponding to hydrogen bonds, while blue regions represent weaker or no significant interactions. nih.gov
3D Energy Frameworks Analysis
Building upon Hirshfeld surface analysis, 3D energy frameworks analysis provides a visual representation of the energetic architecture of a crystal. This method calculates the interaction energies between a central molecule and its neighbors and displays them as cylinders connecting the centroids of the interacting molecules. The thickness of the cylinders is proportional to the magnitude of the interaction energy.
This analysis allows for a clear visualization of the topology and strength of the intermolecular interactions that form the crystal lattice. Different energy components, such as electrostatic, polarization, dispersion, and repulsion, can be calculated to understand the nature of the dominant forces. For instance, in a crystal, one might observe strong, directional interactions forming a primary framework, with weaker interactions providing additional stability. While specific energy framework data for this compound is not available, this methodology would be invaluable in understanding its crystal packing and predicting its mechanical properties.
Computational Prediction of Spectroscopic Parameters
Computational quantum chemistry is a powerful tool for predicting the spectroscopic properties of molecules, which can aid in their experimental identification and characterization. eurjchem.complos.org Density Functional Theory (DFT) is a commonly employed method for these calculations.
Predicted spectroscopic parameters for this compound would include:
Vibrational Frequencies (IR and Raman): Calculations can predict the frequencies and intensities of vibrational modes, which correspond to the peaks observed in infrared (IR) and Raman spectra. This allows for the assignment of experimental spectral features to specific molecular motions, such as C=O stretching of the aldehyde, C-N stretching in the imidazole ring, and various C-H bending and stretching modes.
Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can provide predictions of ¹H and ¹³C NMR chemical shifts. plos.org These predictions are valuable for assigning peaks in experimental NMR spectra and can help in confirming the molecular structure.
Electronic Transitions (UV-Vis): Time-dependent DFT (TD-DFT) can be used to calculate the energies of electronic transitions, which correspond to the absorption bands in UV-Vis spectra. This can provide insight into the electronic structure and chromophores within the molecule.
The accuracy of these predictions is dependent on the level of theory and basis set used in the calculations.
Quantitative Structure-Reactivity Relationship (QSRR) Studies
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. elsevierpure.com These models use molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules.
For a series of imidazole derivatives, a QSRR study could be developed to predict their reactivity in a particular chemical reaction or their biological activity. Molecular descriptors could include:
Topological descriptors: Based on the 2D representation of the molecule.
Geometrical descriptors: Derived from the 3D structure of the molecule.
Quantum chemical descriptors: Such as HOMO/LUMO energies, Mulliken charges, and electrostatic potential, which provide insights into the electronic properties and reactivity of the molecules. plos.org
Once a statistically significant QSRR model is developed, it can be used to predict the reactivity of new, untested compounds in the same class, thereby guiding the synthesis of molecules with desired properties. No specific QSRR studies for this compound were found in the literature.
Applications of 1 Propyl 1h Imidazole 5 Carbaldehyde As a Chemical Building Block
Versatility in Organic Synthesis for Complex Molecular Architectures
The imidazole (B134444) ring is a fundamental component in many biologically significant molecules, and its derivatives are crucial synthons in drug development. nih.gov The aldehyde group on the 1-propyl-1H-imidazole-5-carbaldehyde molecule is a reactive site capable of undergoing numerous transformations, such as condensation and oxidation reactions. researchgate.net This dual functionality allows it to serve as a key building block for creating diverse heterocyclic compounds and complex organic molecules. chemicalbook.comguidechem.com
For instance, related imidazole aldehydes are used in multicomponent reactions (MCRs), which are efficient processes that form multiple chemical bonds in a single step to create complex structures. researchgate.net Research on 4-methyl-1H-imidazole-5-carbaldehyde has shown that the N-1 atom can be derivatized with various alkyl groups, and the aldehyde group can be converted into other heterocyclic systems like benzoxazoles and benzothiazoles, highlighting the synthetic flexibility of this scaffold. dergipark.org.tr This suggests that this compound could similarly be used to generate a library of diverse molecular architectures.
Precursor for Pharmacologically Relevant Scaffolds and Chemical Libraries
Imidazole derivatives are integral to medicinal chemistry, forming the core of drugs with activities including antifungal, antibacterial, anticancer, and antimalarial properties. dergipark.org.tr Imidazole-5-carbaldehydes, in particular, are commonly used as building blocks for creating new pharmacologically active agents. dergipark.org.tr The synthesis of novel 1-benzyl-1H-imidazole-5-carboxamide derivatives, for example, led to the discovery of potent agonists for TGR5, a promising target for treating diabetes and obesity. This demonstrates the value of N-substituted imidazole scaffolds in drug discovery. google.com
Similarly, propyl-imidazole structures are key components in important pharmaceuticals. The antihypertensive drug Olmesartan, for instance, is built upon a 2-propyl-imidazole core. google.com The synthesis of its intermediates, such as ethyl 4-(1-hydroxy-1-methylethyl)-2-propyl-imidazole-5-carboxylate, underscores the pharmaceutical relevance of this substitution pattern. google.com Therefore, this compound is a valuable precursor for generating libraries of novel compounds that can be screened for various biological activities.
Intermediate in the Development of Agrochemicals
The imidazole scaffold is not only relevant in pharmaceuticals but also in the agrochemical industry. chemicalbook.com Certain 1H-imidazole-5-carboxylic acid derivatives have been patented as potent herbicides, demonstrating effectiveness in both pre- and post-emergence applications in crops like maize. epo.org These compounds function as plant growth regulators and fungicides. epo.org
More recently, a 2024 patent application described a process for producing halogenated vinylimidazole compounds, which are noted as being particularly useful as manufacturing intermediates for medical and agricultural chemicals. google.com The process specifically uses 1-methyl-1H-imidazole-5-carbaldehyde as a starting material to create these agrochemical precursors. google.com This highlights a direct application for N-alkylated imidazole-5-carbaldehydes in synthesizing next-generation agrochemicals, a role for which this compound is also well-suited.
Utilization in the Synthesis of Functional Materials and Dyes
The applications of imidazole aldehydes extend to materials science. chemicalbook.com The unsubstituted 1H-imidazole-4-carbaldehyde is used in the preparation of functionalized polymers and as a component in metal-organic frameworks (MOFs). chemicalbook.com Furthermore, the synthesis of imidazole-carbazole hybrids has been explored for their photophysical properties, indicating a role for imidazole derivatives in creating materials with specific electronic and optical characteristics. nih.gov
The related compound 1-methyl-1H-imidazole-5-carbaldehyde is noted as an important intermediate for producing resin curing agents and adhesives used in industrial applications like casting and bonding. guidechem.com This suggests that this compound could likewise be utilized as a monomer or precursor in the development of specialized polymers and functional materials.
Role in the Preparation of Ligands for Catalytic Systems
The imidazole ring is a well-known N-heterocyclic carbene (NHC) precursor. NHCs are a class of powerful ligands used in homogeneous catalysis. Research has shown that 1-propyl-1H-imidazole-2-carbaldehyde, an isomer of the title compound, can coordinate with copper ions to form square planar complexes. google.com This ability to form complexes with metal ions is a fundamental property for catalytic ligands.
Additionally, studies on 4-methyl-1H-imidazole-5-carbaldehyde have led to the synthesis of imidazolium (B1220033) salts, which are direct precursors to NHC ligands. dergipark.org.tr These ligands are valuable in a wide range of chemical transformations. Given these precedents, this compound represents a potential starting material for the synthesis of novel NHC ligands, where the N-propyl group could modulate the steric and electronic properties of the resulting catalyst.
Application as a Biochemical Reagent and Sulfonylation Agent
In the realm of life sciences research, imidazole-based compounds are frequently used as biochemical reagents. The parent compound, 1H-imidazole-5-carboxaldehyde, is sold commercially as a biochemical reagent for use as a biological material or organic compound in research settings. medchemexpress.com While there is no specific documentation of this compound being used as a sulfonylation agent, the general utility of imidazole derivatives in various laboratory applications suggests its potential as a specialized research chemical.
Building Block for Polymer Manufacturing
The synthesis of novel polymers often relies on versatile building blocks that can be incorporated into larger chains. A recent patent highlighted that new vinylimidazole compounds, derived from 1-methyl-1H-imidazole-5-carbaldehyde, are useful as monomers for polymer production. google.com The ability to create functional polymers from imidazole-based monomers is also supported by literature describing the use of 1H-imidazole-4-carbaldehyde in preparing functionalized polymers. chemicalbook.com These examples strongly suggest that this compound could serve a similar function as a monomer or a precursor to monomers for the manufacturing of specialized polymers with tailored properties.
| Application Area | Analogous Compound Used | Specific Use | Reference |
| Pharmacology | 1-Benzyl-1H-imidazole-5-carboxamide | Synthesis of TGR5 agonists for diabetes treatment. | google.com |
| Pharmacology | 2-Propyl-imidazole derivatives | Core scaffold for the antihypertensive drug Olmesartan. | google.com |
| Agrochemicals | 1H-Imidazole-5-carboxylic acid derivatives | Patented for use as herbicides and fungicides. | epo.org |
| Agrochemicals | 1-Methyl-1H-imidazole-5-carbaldehyde | Precursor for halogenated vinylimidazole agrochemical intermediates. | google.com |
| Materials Science | 1-Methyl-1H-imidazole-5-carbaldehyde | Intermediate for resin curing agents and adhesives. | guidechem.com |
| Catalysis | 1-Propyl-1H-imidazole-2-carbaldehyde | Forms metal complexes, a key feature for catalytic ligands. | google.com |
| Polymer Science | 1-Methyl-1H-imidazole-5-carbaldehyde | Starting material for monomers used in polymer production. | google.com |
Future Directions and Challenges in 1 Propyl 1h Imidazole 5 Carbaldehyde Research
Development of More Sustainable and Atom-Economical Synthetic Routes
The principles of green chemistry are increasingly pivotal in modern synthetic organic chemistry, compelling a shift towards more sustainable and atom-economical methods for the synthesis of imidazole (B134444) derivatives. rsc.org Current research emphasizes the development of protocols that minimize waste, avoid hazardous reagents, and utilize renewable starting materials. rsc.org
A significant challenge lies in designing synthetic pathways with high atom economy, where the majority of atoms from the reactants are incorporated into the final product. acs.org Metal-free catalytic systems are gaining traction as they offer an environmentally benign alternative to traditional metal catalysts. rsc.orgacs.org For instance, the use of flavin-iodine catalysts in aerobic cross-dehydrogenative coupling reactions represents a promising, atom-economical approach to substituted imidazoles. acs.org Another innovative and sustainable approach involves the application of ultrasonic irradiation, which has been shown to enhance reaction rates and yields in the synthesis of imidazole-based molecules, thereby contributing to more eco-friendly processes. nih.gov
Future research will likely focus on multicomponent reactions, which allow for the assembly of complex molecules like 1-propyl-1H-imidazole-5-carbaldehyde in a single step from simple precursors. nih.gov These one-pot syntheses are inherently more efficient and generate less waste compared to multi-step sequences. rsc.org The development of recyclable catalysts, such as heterogenous catalysts, is also a key area of investigation to further enhance the sustainability of imidazole synthesis. rsc.org
Exploration of Novel Reaction Pathways and Unconventional Reactivity
The aldehyde functional group at the C5 position of this compound is a versatile handle for a wide array of chemical transformations. Future research will undoubtedly focus on uncovering novel reaction pathways to access a broader range of imidazole-containing scaffolds. The Radziszewski reaction, a classic method for imidazole synthesis, involves the condensation of a dicarbonyl compound, an aldehyde, and ammonia (B1221849), and serves as a foundational pathway that can be further explored and modified. researchgate.netyoutube.com
Unconventional reactivity patterns of the imidazole core and its substituents are also ripe for exploration. This includes investigating reactions that proceed through unusual intermediates or mechanisms, such as those involving ring-contraction or expansion. For example, the conversion of pyrazines to imidazoles using a strong base like sodamide represents a less common yet powerful synthetic strategy. youtube.com Furthermore, cycloaddition reactions, such as the [3+2] cycloaddition of 1,2,4-oxadiazoles with ynamides, offer an atom-economical route to highly substituted imidazoles. organic-chemistry.org
The development of domino or cascade reactions, where multiple bond-forming events occur in a single synthetic operation, will be crucial. These elegant processes can rapidly build molecular complexity from simple starting materials, leading to the efficient synthesis of novel this compound derivatives. researchgate.net
Advancements in Regiocontrol and Stereoselectivity in Derivatization
Achieving high levels of regiocontrol and stereoselectivity in the derivatization of this compound is a significant challenge and a key area for future research. The imidazole ring possesses multiple reactive sites, and selectively functionalizing a specific position without affecting others requires sophisticated synthetic strategies. researchgate.net
For prochiral molecules, where a non-chiral center can be converted to a chiral one in a single step, the ability to control the stereochemical outcome of a reaction is paramount. libretexts.orglibretexts.org In the context of this compound, reactions at the aldehyde group or at other positions on the imidazole ring could potentially create new stereocenters. The development of chiral catalysts, including both metal-based and organocatalysts, will be instrumental in achieving high enantioselectivity. nih.govmdpi.com
Recent advances have demonstrated the potential for diastereoselective and enantioselective reactions on related imidazole systems. nih.gov For example, the diastereoselective SN2′-substitution of secondary alkylcopper reagents with propargylic phosphates allows for the synthesis of chiral allenes with excellent regioselectivity. rsc.org Applying similar principles to the derivatization of this compound could open up new avenues for the synthesis of complex, stereochemically defined molecules.
| Reaction Type | Key Challenge | Potential Approach |
|---|---|---|
| Regioselective Functionalization | Differentiating between multiple reactive sites on the imidazole ring. | Use of directing groups, selective catalysts, and controlled reaction conditions. researchgate.net |
| Stereoselective Derivatization | Controlling the 3D arrangement of atoms in the product. | Development and application of chiral catalysts and auxiliaries. nih.govmdpi.com |
Integration with High-Throughput Experimentation and Automated Synthesis
The integration of high-throughput experimentation (HTE) and automated synthesis platforms is set to revolutionize the discovery and optimization of reactions involving this compound. HTE allows for the rapid screening of a large number of reaction conditions, catalysts, and substrates in parallel, significantly accelerating the pace of research. acs.orgyoutube.com
By employing multi-well plates and robotic systems, researchers can efficiently explore a vast chemical space to identify optimal conditions for the synthesis and derivatization of this compound. youtube.comyoutube.com This approach is particularly valuable for complex multicomponent reactions where numerous variables can influence the reaction outcome. acs.org The data generated from HTE can be used to build predictive models and guide further experimentation, leading to a more rational and efficient research process. youtube.comyoutube.com
Automated synthesis platforms can then be used to scale up the optimized reactions and to synthesize libraries of this compound derivatives for screening in various applications. youtube.com This synergy between HTE and automated synthesis will not only accelerate the discovery of new chemical entities but also facilitate the development of robust and scalable synthetic processes. youtube.com A notable example of HTE in a related field is the identification of a substituted imidazole as an inhibitor of osteoclastogenesis through a cell-based assay. nih.gov
Deepening Computational Understanding for Rational Design
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for gaining a deeper understanding of the electronic structure, reactivity, and spectroscopic properties of molecules like this compound. mdpi.comresearchgate.net By modeling reaction mechanisms and transition states, computational studies can provide valuable insights that guide the rational design of new synthetic routes and novel derivatives.
DFT calculations can be employed to predict the most likely sites for electrophilic or nucleophilic attack, to rationalize observed regioselectivity, and to elucidate the role of catalysts in a given reaction. mdpi.com This information can be used to design more efficient and selective reactions. For instance, computational studies have been used to investigate the geometries of oxidovanadium(IV)-based imidazole complexes and to correlate their electronic properties with their biological activity. mdpi.com
Molecular docking simulations are another valuable computational tool, particularly for the design of imidazole derivatives with specific biological targets. nih.govnih.gov By predicting how a molecule will bind to the active site of a protein, researchers can design new compounds with enhanced potency and selectivity. nih.govdntb.gov.ua The integration of computational and experimental approaches will be crucial for the rational design of new this compound-based molecules with desired properties.
Expansion of Synthetic Applications to Emerging Fields
The unique structural and electronic properties of the imidazole core suggest that this compound and its derivatives have significant potential for application in a variety of emerging fields. cymitquimica.com While the primary focus of current research may be on traditional areas of chemistry, future investigations are likely to explore the use of this compound in materials science, chemical biology, and supramolecular chemistry.
In materials science, imidazole-containing polymers and metal-organic frameworks (MOFs) are of growing interest due to their potential applications in gas storage, catalysis, and sensing. The aldehyde functionality of this compound provides a convenient handle for incorporating this molecule into larger polymeric or supramolecular architectures.
In the realm of chemical biology, imidazole derivatives are known to exhibit a wide range of biological activities. nih.govnih.gov The development of new synthetic methods for the derivatization of this compound will enable the creation of diverse libraries of compounds for screening as potential therapeutic agents or molecular probes. nih.gov For example, imidazole derivatives have been investigated as antimicrobial agents and as inhibitors of various enzymes. nih.govnih.gov
The ability of the imidazole nitrogen atoms to coordinate with metal ions also makes this compound an attractive ligand for the development of new catalysts and functional materials. nih.gov The exploration of these and other emerging applications will undoubtedly drive further innovation in the synthesis and derivatization of this versatile compound.
Q & A
Q. What are the recommended synthetic routes for 1-propyl-1H-imidazole-5-carbaldehyde, and how can reaction conditions be optimized?
Methodological Answer: The synthesis of imidazole carbaldehydes typically involves oxidation of primary alcohols or formylation reactions. For analogs like 1H-benzimidazole-2-carbaldehyde, manganese(IV) oxide in dichloromethane (85% yield) or Ru-based catalysts under mild oxidative conditions (e.g., 50°C, 5.5 hours, 70% yield) have been effective . For 1-propyl derivatives, introducing the propyl group via alkylation of the imidazole nitrogen prior to formylation may improve regioselectivity. Retrosynthetic analysis tools, such as AI-driven platforms using databases like Reaxys, can predict feasible routes by comparing with structurally similar compounds like 1-(methoxymethyl)-1H-imidazole-5-carboxaldehyde .
Q. How should researchers characterize the purity and structural identity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- X-ray crystallography : Resolve crystal structures using SHELX programs (e.g., SHELXL for refinement), as demonstrated for ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives .
- Chromatography : Use HPLC with UV detection (e.g., Pharmacopeial Forum methods for related imidazole esters) to quantify organic impurities like propylene glycol esters .
- Spectroscopy : Reference NIST Chemistry WebBook data for IR, NMR, and mass spectra of analogous compounds (e.g., ethyl 4-nitro-1H-imidazole-5-carboxylate) .
Q. What safety protocols are essential for handling this compound in the lab?
Methodological Answer: Follow guidelines for structurally similar aldehydes (e.g., 5-chloro-2-phenyl-1H-imidazole-4-carbaldehyde):
- Use fume hoods and PPE (gloves, goggles) to avoid inhalation/contact.
- Store in airtight containers at 2–8°C, as recommended for moisture-sensitive imidazole derivatives .
- Dispose of waste via approved chemical hazard protocols, particularly for aldehydes prone to oxidation .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in reported molecular conformations?
Methodological Answer: Discrepancies in conformation (e.g., propyl chain orientation) can arise from solvent effects or polymorphism. High-resolution X-ray data (e.g., 0.048 R factor achieved for ethyl 1-[3-(1H-imidazol-1-yl)propyl] derivatives ) combined with SHELXD for phase determination can clarify structural ambiguities . For non-crystalline samples, density functional theory (DFT) calculations cross-validated with NMR NOE data may reconcile differences .
Q. What strategies address contradictions in impurity profiles across synthesis batches?
Methodological Answer:
- Analytical rigor : Employ Pharmacopeial Forum’s "Total Propylene Glycol Ester" test if propylene glycol is used in synthesis .
- Advanced chromatography : Use UPLC-MS/MS to detect trace byproducts (e.g., methyl esters from incomplete formylation) .
- Process optimization : Adjust reaction stoichiometry and catalyst loading based on kinetic studies of analogous imidazole syntheses .
Q. How can computational tools predict the compound’s potential as a enzyme inhibitor?
Methodological Answer: Leverage structure-activity relationship (SAR) models from studies on benzimidazole derivatives (e.g., xanthine oxidase inhibitors ). Docking simulations using PyMol or AutoDock can map the aldehyde group’s interaction with catalytic sites, while QSAR models trained on imidazole libraries (e.g., PubChem datasets) may predict bioavailability and binding affinity .
Q. What catalytic systems enhance the compound’s reactivity in downstream applications?
Methodological Answer: Ru-based catalysts (e.g., [Ru(2,6-bis[1-(pyridin-2-yl)-1H-benzimidazol-2-yl]pyridine)]) enable selective oxidation or cross-coupling reactions, as shown for benzimidazole carbaldehydes . For asymmetric synthesis, chiral auxiliaries like (R)-1-(1-phenylethyl)-1H-imidazole-5-carboxylic acid derivatives can induce enantioselectivity .
Data Contradictions and Resolution
Q. How should researchers reconcile conflicting reports on melting points or spectral data?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
